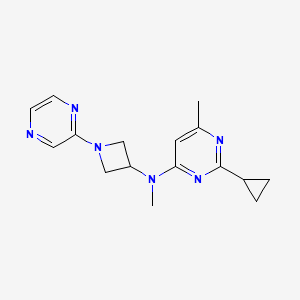

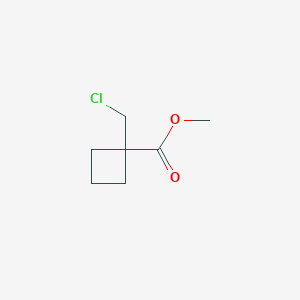

Methyl 1-(chloromethyl)cyclobutane-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

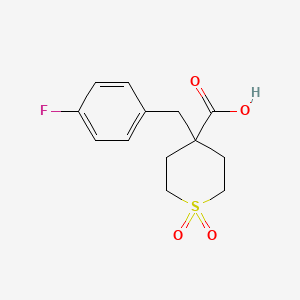

Molecular Structure Analysis

Cycloalkanes, including Methyl 1-(chloromethyl)cyclobutane-1-carboxylate, are cyclic hydrocarbons. This means that the carbon atoms in the molecule are arranged in the form of a ring . In addition, cycloalkanes are saturated, meaning that all of the carbon atoms that make up the ring are single bonded to other atoms (no double or triple bonds) .Scientific Research Applications

Synthesis of Cyclobutane Derivatives

Methyl 1-(chloromethyl)cyclobutane-1-carboxylate plays a crucial role in the synthesis of cyclobutane derivatives, which are integral to pharmaceuticals and agrochemicals. Its use facilitates the creation of complex molecular structures with potential biological activity. For example, the compound has been involved in the synthesis of methyl 3-formylcyclobutene-3-carboxylate, leading to the formation of methyl (2H)-pyrane-5-carboxylate through electrocyclization, confirming theoretical predictions about the control of torquoselectivity in cyclobutene electrocyclic reactions (S. Niwayama & K. Houk, 1992).

Crystal Structure Analysis

The analysis of crystal structures of compounds related to this compound sheds light on the molecular interactions and stability of cyclobutane derivatives. These studies are crucial for understanding the properties of new materials and their potential applications in various fields, including medicinal chemistry and material science. For instance, the crystal structure of 4-(1-mesityl-1-methylcyclobutane-3-yl)-2-(N-ethyl)aminothiazole was reported, showcasing its importance in understanding the structural basis behind its biological activity (U. Sarı et al., 2002).

Polymerization Processes

This compound has been used in polymerization processes, contributing to the development of new polymeric materials with unique properties. For example, the anionic polymerization of methyl cyclobutene-1-carboxylate, a related compound, leads to polymers consisting of 1,2-linked cyclobutane rings, which have applications in materials science due to their novel properties (T. Kitayama et al., 2004).

properties

IUPAC Name |

methyl 1-(chloromethyl)cyclobutane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClO2/c1-10-6(9)7(5-8)3-2-4-7/h2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATHNZBXJOVPEPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCC1)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1-Ethenylpyrazol-4-yl)methyl-(1-ethylpyrazol-4-yl)amino]ethanesulfonyl fluoride](/img/structure/B2879965.png)

![3-butoxy-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2879967.png)

![6-Ethyl-2-(4-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2879973.png)

![[1-(4-Acetylanilino)-1-oxopropan-2-yl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2879976.png)

![2-((4-methylbenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2879979.png)

![4-[({[4-(Acetylamino)phenyl]sulfonyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B2879980.png)

![5-[(2-Chlorophenyl)methoxy]-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol](/img/structure/B2879981.png)

![(2S,3As,6aS)-1-phenylmethoxycarbonyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B2879983.png)